molecular formula C18H14ClF3N2O4 B11490268 Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate

Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate

Cat. No.: B11490268
M. Wt: 414.8 g/mol
InChI Key: NNTIVMMUUKZIBA-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenyl isocyanate with methyl 3,3,3-trifluoro-2-aminopropanoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition occurs through the formation of stable complexes with the enzyme, preventing the substrate from accessing the active site. The trifluoromethyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate
  • Methyl 3-phenyl-2-(phenylformamido)propanoate

Uniqueness

Methyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-(phenylformamido)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research in drug development and material science.

Properties

Molecular Formula

C18H14ClF3N2O4

Molecular Weight

414.8 g/mol

IUPAC Name

methyl 2-benzamido-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H14ClF3N2O4/c1-28-16(27)17(18(20,21)22,23-14(25)11-7-3-2-4-8-11)24-15(26)12-9-5-6-10-13(12)19/h2-10H,1H3,(H,23,25)(H,24,26)

InChI Key

NNTIVMMUUKZIBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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